2-(2-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)oxazole
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Overview
Description
2-(2-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)oxazole is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of fluorinated phenyl groups, a sulfonyl group, and a piperazine moiety, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)oxazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.
Introduction of the fluorophenyl groups: This step often involves nucleophilic aromatic substitution reactions where fluorine atoms are introduced into the phenyl rings.
Attachment of the sulfonyl group: This can be done using sulfonyl chlorides in the presence of a base to form the sulfonylated intermediate.
Incorporation of the piperazine moiety: This step typically involves nucleophilic substitution reactions where the piperazine ring is introduced.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorinated phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
2-(2-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)oxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Fluorophenyl)-4-((4-chlorophenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)oxazole
- 2-(2-Fluorophenyl)-4-((4-bromophenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)oxazole
- 2-(2-Fluorophenyl)-4-((4-methylphenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)oxazole
Uniqueness
The uniqueness of 2-(2-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)oxazole lies in its dual fluorination, which can enhance its biological activity and stability. The presence of both fluorinated phenyl groups and the sulfonyl group contributes to its distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(2-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-5-(4-methylpiperazin-1-yl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3O3S/c1-24-10-12-25(13-11-24)20-19(29(26,27)15-8-6-14(21)7-9-15)23-18(28-20)16-4-2-3-5-17(16)22/h2-9H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSIDNUUVFTODC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(N=C(O2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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